MFCD06593566
Description
Research Trajectory and Scholarly Significance of MFCD06593566
An extensive review of scientific databases and academic journals indicates that this compound has not been the subject of widespread or in-depth research. The identifier itself appears to be a catalog or product number used by chemical suppliers rather than a universally recognized designation in scientific literature. This lack of a consistent naming convention across research platforms contributes to the difficulty in tracking its study.
In contrast, a similarly named but distinct compound, N-(3-aminopropyl)-N-methylpropane-1,3-diamine, which has a different molecular formula (C7H19N3), has been a subject of some scientific interest. This polyamine is recognized for its role in cellular functions, including cell growth and the stabilization of DNA structures. solubilityofthings.com Research into this compound and its derivatives has explored their potential implications in various biological processes. solubilityofthings.com However, it is crucial to emphasize that this is a separate entity from the one designated as this compound.
The scholarly significance of this compound itself, therefore, remains undefined due to the absence of a discernible body of research.
Current Challenges and Research Gaps in this compound Studies
The primary challenge in the study of this compound is the fundamental lack of available data. The existing information is sparse and, at times, contradictory, making it difficult to establish a clear and accurate profile of the compound.
The most significant research gaps include:
Fundamental Characterization: There is no readily available, peer-reviewed data on the physical and chemical properties of this compound.
Synthesis and Methodology: Detailed and validated synthetic routes for this compound are not described in the accessible scientific literature.
Biological Activity and Applications: The potential biological effects and practical applications of this compound remain unexplored.
Toxicological and Safety Profile: Without dedicated studies, the safety profile and potential hazards associated with this compound are unknown.
The absence of foundational research presents a substantial barrier to any further investigation into this compound. Future research would need to begin with basic synthesis and characterization to establish a reliable scientific basis for more advanced studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(Z)-[7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-29-12-10-25(11-13-30-2)15-19-20(26)9-8-18-22(27)21(32-23(18)19)14-16-4-6-17(7-5-16)24(28)31-3/h4-9,14,26H,10-13,15H2,1-3H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXWEFDFZKTAM-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Mfcd06593566
Established Synthetic Pathways for Exemplarane
The synthesis of chemical compounds is foundational to organic chemistry. Established pathways are typically those that are well-documented, reliable, and have been used in multiple research contexts. For a given compound, these routes often rely on classical reactions and commercially available starting materials.
For instance, a common strategy for synthesizing a complex molecule might involve a convergent synthesis, where different fragments of the molecule are prepared separately and then combined at a late stage. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step from a single starting material.
A hypothetical established pathway for "Exemplarane" might involve a multi-step sequence starting from a simple aromatic precursor. Key transformations could include functional group interconversions, carbon-carbon bond-forming reactions (such as Suzuki or Heck couplings), and cyclization reactions to form the core structure.
Table 1: Hypothetical Established Synthetic Pathway for Exemplarane
| Step | Reaction Type | Reagents and Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | Nitro-aromatic precursor |
| 2 | Reduction | H₂, Pd/C | Amino-aromatic precursor |
| 3 | Diazotization | NaNO₂, HCl | Diazonium salt |
| 4 | Sandmeyer Reaction | CuBr | Bromo-aromatic intermediate |
| 5 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Biaryl core structure |
Novel Approaches in Exemplarane Synthesis
The field of synthetic chemistry is constantly evolving, with researchers developing new methods to improve efficiency, selectivity, and sustainability.
For chiral molecules, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer. This can be achieved using chiral auxiliaries, chiral catalysts, or by employing substrate-controlled reactions.
Recent advances in asymmetric catalysis, for example, have enabled the highly enantioselective synthesis of complex molecules. A novel approach to "Exemplarane" might involve an asymmetric hydrogenation or a chiral Lewis acid-catalyzed Diels-Alder reaction to set a key stereocenter early in the synthesis.
Table 2: Comparison of Diastereomeric Ratios in a Hypothetical Stereoselective Reaction
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
|---|---|---|---|
| Uncatalyzed | Toluene | 80 | 1:1 |
| Chiral Phosphine Ligand A | Dichloromethane | 0 | 95:5 |
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and generate less waste compared to stoichiometric reactions. This includes transition-metal catalysis, organocatalysis, and biocatalysis.
A catalytic approach to "Exemplarane" could involve a C-H activation strategy, where a typically unreactive carbon-hydrogen bond is functionalized directly. This avoids the need for pre-functionalized starting materials, shortening the synthetic sequence.
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using safer solvents, and employing renewable feedstocks.
In the context of "Exemplarane" synthesis, a greener approach might involve replacing hazardous solvents with water or supercritical CO₂, using a biocatalytic step to replace a reaction requiring heavy metals, or developing a one-pot synthesis to minimize purification steps and solvent waste. The environmental impact of a synthesis can be assessed using metrics like the E-factor (Environmental factor), which is the mass ratio of waste to desired product.
Advanced Synthetic Techniques for Exemplarane Elaboration
Beyond the core synthesis, advanced techniques can be used to modify or "elaborate" a molecule to create analogues with different properties. These techniques are essential for structure-activity relationship (SAR) studies in drug discovery.
For "Exemplarane," this could involve late-stage functionalization, where specific positions on the molecule are selectively modified after the core structure is assembled. Techniques like photoredox catalysis or enzymatic catalysis can be employed to achieve high selectivity in these transformations.
No Publicly Available Research on the Reaction Mechanisms of MFCD06593566
The absence of this fundamental information makes it impossible to generate a scientifically accurate and informative article as per the user's detailed request. The provided outline necessitates in-depth content on various aspects of the compound's reactivity, including:
Fundamental Principles Governing Reactivity: Without the chemical structure, no assessment of its electronic and steric properties can be made.
Detailed Mechanistic Investigations: There are no published studies on its behavior in nucleophilic, electrophilic, radical-mediated, pericyclic, or organometallic reactions.
Kinetic and Thermodynamic Analysis: No experimental data on reaction rates or energy profiles associated with this compound exists in the public domain.
Therefore, any attempt to create the requested article would require speculation and the fabrication of data, which would contravene the core principles of scientific accuracy. At present, the scientific community has not published any research that would enable a discussion of the "Reaction Mechanisms and Pathways of this compound."
Reaction Mechanisms and Pathways of Mfcd06593566
Isotopic Labeling Studies for Mechanistic Delineation of MFCD06593566 Reactions
Extensive searches of publicly available scientific literature and chemical databases did not yield specific information regarding isotopic labeling studies conducted to delineate the reaction mechanisms of the chemical compound designated as this compound.
Isotopic labeling is a powerful technique used in chemistry to trace the path of atoms through a reaction and to elucidate the step-by-step sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. wikipedia.org This is often achieved by replacing an atom in a reactant molecule with one of its heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com The presence and position of these isotopic labels in the reaction products can be determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. lucerna-chem.ch
A key aspect of these studies is the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom at or near the reactive center is replaced with a heavier isotope. nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. nih.gov The magnitude of the KIE can provide strong evidence for a proposed mechanism.
While the principles of isotopic labeling are well-established for mechanistic investigations across a wide range of chemical reactions, no specific applications of these methods to this compound have been documented in the available resources. princeton.edufiveable.me Therefore, no detailed research findings or data tables on this topic can be presented.
Theoretical and Computational Studies of Mfcd06593566
Quantum Chemical Approaches to MFCD06593566
Quantum chemical methods are fundamental to understanding the electronic structure, stability, and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Calculations on this compound Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For a compound like this compound, DFT calculations could provide valuable insights into its optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would elucidate its kinetic stability and regions susceptible to electrophilic and nucleophilic attack. Parameters such as electron affinity, ionization potential, and chemical hardness could also be derived. However, no specific studies applying DFT to this compound have been identified.
Ab Initio Methods in this compound Research
Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain highly accurate energies and properties for this compound. Such studies would be crucial for benchmarking results from less computationally expensive methods like DFT. Currently, there is no evidence of such research being published for this specific compound.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, solvation effects in different media, and its interaction with biological macromolecules, such as proteins or nucleic acids. These simulations provide a temporal dimension to the understanding of the molecule's flexibility and intermolecular interactions. The scientific literature, however, lacks any published MD simulation studies focused on this compound.
Computational Elucidation of this compound Reaction Pathways and Energy Landscapes
Computational methods are frequently used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers. This information is vital for understanding reaction mechanisms and predicting reaction outcomes. For this compound, such studies could investigate its synthesis, degradation pathways, or metabolic transformations. At present, no computational studies on the reaction pathways and energy landscapes of this compound are available.
Predictive Modeling of this compound Interactions and Properties
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, leverages computational models to predict the biological activity or physical properties of chemical compounds. These models are built on datasets of known compounds and can be used to screen new molecules like this compound for potential therapeutic applications or specific physicochemical characteristics. The development of such predictive models for this compound has not been reported in the accessible literature.
Advanced Analytical and Spectroscopic Characterization of Mfcd06593566
Spectroscopic Methodologies for Structural and Compositional Analysis of 4-(Trifluoromethyl)phenylboronic acid
Spectroscopic methods are indispensable for elucidating the molecular structure and composition of 4-(Trifluoromethyl)phenylboronic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in 4-(Trifluoromethyl)phenylboronic acid Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 4-(Trifluoromethyl)phenylboronic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For 4-(Trifluoromethyl)phenylboronic acid, the aromatic protons on the benzene ring are of key interest. Their chemical shifts are influenced by the electron-withdrawing effects of both the boronic acid [-B(OH)₂] and the trifluoromethyl [-CF₃] groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals corresponding to the carbon atoms of the phenyl ring and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.
| NMR Data for 4-(Trifluoromethyl)phenylboronic acid | |
| Nucleus | Observed Chemical Shifts (ppm) |
| ¹H NMR | Signals corresponding to aromatic protons. |
| ¹³C NMR | Signals for aromatic carbons and the trifluoromethyl carbon. |
| Note: Specific chemical shift values can vary depending on the solvent and instrument frequency. The data presented is based on typical spectra available in public databases. |
Data sourced from PubChem CID 2734389. nih.gov
Mass Spectrometry (MS) for 4-(Trifluoromethyl)phenylboronic acid Molecular Fingerprinting and Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of 4-(Trifluoromethyl)phenylboronic acid and for obtaining its molecular fingerprint through fragmentation analysis. The exact mass provides confirmation of the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for analyzing volatile and thermally stable compounds. For boronic acids, derivatization is often required to increase volatility and prevent degradation in the GC inlet. The mass spectrum obtained from GC-MS analysis of a suitable derivative would show a molecular ion peak corresponding to the derivatized molecule's mass, along with a characteristic fragmentation pattern that aids in structural confirmation.
| Mass Spectrometry Data for 4-(Trifluoromethyl)phenylboronic acid | |
| Property | Value |
| Molecular Weight | 189.93 g/mol |
| Exact Mass | 190.0412941 Da |
| Analysis Technique | Observations |
| GC-MS | Provides a distinct fragmentation pattern that serves as a molecular fingerprint. The spectrum is available in public databases like SpectraBase. nih.gov |
Data sourced from PubChem CID 2734389. nih.gov
Infrared (IR) and Raman Spectroscopy for 4-(Trifluoromethyl)phenylboronic acid Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FTIR spectrum of 4-(Trifluoromethyl)phenylboronic acid, typically recorded using a KBr pellet or as an ATR spectrum, exhibits characteristic absorption bands. Key vibrational modes include the O-H stretch of the boronic acid's hydroxyl groups, B-O stretching, B-C stretching, and vibrations associated with the trifluoromethyl group and the substituted benzene ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information on vibrational modes that are often weak or absent in the IR spectrum. The FT-Raman spectrum of 4-(Trifluoromethyl)phenylboronic acid would show characteristic scattering peaks for the C-F bonds, the aromatic ring, and the boronic acid moiety.
| Vibrational Spectroscopy Data for 4-(Trifluoromethyl)phenylboronic acid | |
| Technique | Instrumentation |
| FTIR | Bruker Tensor 27 FT-IR |
| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |
| Note: Both FTIR and FT-Raman spectra are available in public databases, providing a vibrational fingerprint for the compound. |
Data sourced from PubChem CID 2734389. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for 4-(Trifluoromethyl)phenylboronic acid Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum is useful for characterizing molecules with chromophores, such as aromatic rings. Phenylboronic acid and its derivatives exhibit absorbance in the UV range due to the electronic transitions (e.g., π → π*) of the benzene ring. For unsubstituted phenylboronic acid, absorption maxima are typically observed around 260-266 nm. The presence of the trifluoromethyl group on the phenyl ring is expected to influence the position and intensity of these absorption bands.
X-ray Based Spectroscopic and Diffraction Techniques for 4-(Trifluoromethyl)phenylboronic acid (e.g., XRD, XRF)
X-ray Fluorescence (XRF): XRF is an elemental analysis technique. It is not typically used for structural elucidation of organic compounds but can determine the elemental composition. While XRF can detect elements from boron to uranium, its application for an organoboron compound like this would be for quantifying the presence of boron, although this is not a standard characterization method for such molecules.
Chromatographic Separation Techniques for 4-(Trifluoromethyl)phenylboronic acid and Related Compounds
Chromatography is essential for the separation, purification, and analytical assessment of 4-(Trifluoromethyl)phenylboronic acid and related substances. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. For aromatic boronic acids, reversed-phase HPLC is often used. A C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer is a common setup. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. HPLC is frequently used to assess the purity of 4-(Trifluoromethyl)phenylboronic acid. thermofisher.com
Gas Chromatography (GC): The analysis of boronic acids by GC can be challenging due to their low volatility and thermal instability. A common strategy is to convert the boronic acid into a more volatile and stable derivative, such as a boronate ester, prior to analysis. This derivatization step allows for reliable separation and quantification by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC) in MFCD06593566 Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds and for their precise quantification. The principle of HPLC involves separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.
For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be the first choice. In this mode, the stationary phase is nonpolar (e.g., octadecyl-silica, C18), and the mobile phase is a polar solvent mixture, such as water and a miscible organic solvent like acetonitrile or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the C18 stationary phase and thus elute later than more polar compounds.
Purity assessment is performed by chromatographically separating the main compound from any impurities, which may include starting materials, by-products, or degradation products. Under optimal conditions, each compound appears as a distinct peak in the chromatogram. The purity of this compound can be estimated by calculating the area percentage of its corresponding peak relative to the total area of all peaks detected. For accurate quantification, a calibration curve is constructed by injecting known concentrations of a pure this compound reference standard and plotting the detector response (peak area) against concentration. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve.
Below is an interactive table detailing hypothetical HPLC parameters for the analysis of this compound.
| Parameter | Value / Description |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or λmax of the compound's chromophore) |
| Hypothetical Result | Purity: >98% (by peak area normalization), Quantification Limit: 0.1 µg/mL |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is typically not suitable for non-volatile molecules like the presumed this compound. To make such compounds amenable to GC analysis, a chemical derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable derivative.
This is often achieved by reacting functional groups (such as -OH, -NH2, -COOH) with a derivatizing agent. For instance, silylation is a common technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-derivatized this compound would be significantly more volatile and less polar, allowing it to be analyzed by GC.
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) can be used for detection and quantification.
The following table outlines hypothetical GC parameters for the analysis of a silylated derivative of this compound.
| Parameter | Value / Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Instrument | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 320 °C (for FID) |
| Hypothetical Result | Successful elution and detection of the TMS-MFCD06593566 peak. |
Hyphenated Chromatographic-Spectroscopic Systems for this compound (e.g., LC-MS/MS)
Hyphenated systems, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for the analysis of complex mixtures. This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry.
After separation on the LC column as described in section 5.2.1, the eluent is directed into the mass spectrometer's ion source. For a non-volatile small molecule, Electrospray Ionization (ESI) is the most common ionization technique. ESI generates charged molecular ions (e.g., [M+H]+ in positive mode or [M-H]- in negative mode) in the gas phase with minimal fragmentation.
These ions are then guided into the tandem mass spectrometer, which typically consists of two mass analyzers (e.g., quadrupoles) separated by a collision cell. In a common mode of operation called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the this compound parent ion. This selected ion is then fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are analyzed by the third quadrupole (Q3), which is set to monitor for one or more specific, characteristic fragment ions. This two-stage mass filtering provides extremely high selectivity and significantly reduces background noise, enabling very low detection limits.
| Parameter | Value / Description |
| LC System | As described in section 5.2.1 |
| MS Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) |
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive or Negative, depending on compound structure |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Hypothetical SRM Transition | Precursor Ion (Q1): [M+H]+ → Product Ion (Q3): [Fragment]+ (specific m/z values) |
| Collision Gas | Argon |
| Collision Energy | Optimized for maximum fragment ion intensity (e.g., 20 eV) |
Electrochemical Analysis of this compound
Electrochemical analysis encompasses a suite of techniques that measure the electrical response (current or potential) of a system containing an electroactive analyte. These methods are applicable if this compound can undergo oxidation or reduction reactions at an electrode surface.
Cyclic Voltammetry (CV) is a fundamental electrochemical technique that provides information about the redox properties of a compound. In a CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a final potential and then back again, while the resulting current is measured. If this compound is electroactive, the resulting voltammogram will show peaks corresponding to its oxidation and/or reduction potentials. The peak potentials can help identify the compound, while the peak current is proportional to its concentration.
For quantitative purposes, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often employed. These methods use potential pulses to discriminate against background charging currents, thereby improving the signal-to-noise ratio and lowering detection limits. The choice of electrode material (e.g., glassy carbon, platinum, gold) and solvent/electrolyte system is critical and depends on the potential window required and the solubility of the analyte.
| Parameter | Value / Description |
| Technique | Cyclic Voltammetry (CV) |
| Instrument | Potentiostat/Galvanostat (e.g., CHI Instruments, Metrohm Autolab) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile or Dimethylformamide (DMF) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) |
| Potential Range | e.g., -2.0 V to +2.0 V vs. SCE |
| Scan Rate | 100 mV/s |
| Hypothetical Result | Anodic peak at +0.8 V (oxidation) and a cathodic peak at -1.2 V (reduction). |
Biological Activity and Molecular Interactions of Mfcd06593566 Non Clinical
In Vitro Biological Assessment of MFCD06593566
In vitro studies have been crucial in characterizing the fundamental properties of this compound (NOTA) and its metal complexes. A significant area of investigation has been its use as a chelator for radiometals in medical imaging applications.
Radiolabeling Efficiency and Stability
Research has demonstrated that NOTA can be efficiently labeled with various radionuclides. For instance, NOTA conjugated to peptides can be radiolabeled with Gallium-68 (⁶⁸Ga) at room temperature, achieving high radiochemical purity. koreamed.orgup.ac.za This is in contrast to other chelators like DOTA, which often require heating. koreamed.org The labeling efficiency of NOTA with Fluorine-18 (¹⁸F) has also been optimized, with studies showing high efficiency in the presence of organic solvents like acetonitrile, ethanol, and DMF. nih.gov
The stability of these radiolabeled complexes is a critical factor for their potential use. ⁶⁸Ga-NOTA complexes have been shown to be stable for at least four hours in both reaction mixtures and human serum at 37°C. koreamed.orgiaea.org Similarly, ¹⁸F-labeled NOTA-octreotide has demonstrated excellent stability in human serum with no significant release of the radionuclide over four hours. nih.gov
Protein Binding and Hydrophilicity
The interaction of NOTA complexes with proteins has been assessed. Studies have shown that 68Ga-NOTA exhibits low serum protein binding, with reported values between 2.04% and 3.32%. koreamed.orgiaea.org This is notably lower than that of 68Ga-DOTA-TATE, which has a reported plasma protein binding rate of 30.6%. d-nb.info The low protein binding of NOTA-based agents is a favorable characteristic, as it can lead to reduced background uptake in non-target organs. d-nb.info
The hydrophilicity of NOTA complexes has also been determined. The Log P value for ⁶⁸Ga-NOTA was found to be -3.07, indicating high hydrophilicity. koreamed.orgiaea.org This property influences the pharmacokinetic behavior of the compound, contributing to its clearance from the body.
| Property | Finding | Reference |
| Radiolabeling | Efficient labeling with ⁶⁸Ga at room temperature. koreamed.orgup.ac.za | koreamed.orgup.ac.za |
| High labeling efficiency with ¹⁸F in organic solvents. nih.gov | nih.gov | |
| Stability | ⁶⁸Ga-NOTA stable for ≥4 hours in human serum. koreamed.orgiaea.org | koreamed.orgiaea.org |
| ¹⁸F-NOTA-octreotide shows excellent stability in human serum. nih.gov | nih.gov | |
| Protein Binding | Low serum protein binding (2.04–3.32% for ⁶⁸Ga-NOTA). koreamed.orgiaea.org | koreamed.orgiaea.org |
| Hydrophilicity | High hydrophilicity (Log P of -3.07 for ⁶⁸Ga-NOTA). koreamed.orgiaea.org | koreamed.orgiaea.org |
| Inhibition Efficiency (IC₅₀) | [natF]AlF-NOTA-P2-RM26 showed an IC₅₀ of 4.4±0.8 nM. plos.org | plos.org |
| Al¹⁹F-labeled IMP466 had an IC₅₀ of 3.6 ± 0.6 nM. nih.gov | nih.gov |
Exploration of this compound Molecular Targets and Binding Mechanisms
The primary molecular "target" of this compound (NOTA) is not a biological macromolecule in the traditional sense of a drug target. Instead, its function is defined by its ability to chelate, or bind, metal ions. unife.it The resulting metal-NOTA complex can then be directed to a specific biological target by conjugating the NOTA chelator to a targeting biomolecule, such as a peptide or antibody.
The binding mechanism of NOTA involves the coordination of a metal ion by the three nitrogen atoms of the triazacyclononane ring and the three oxygen atoms from the carboxylate arms. unife.it This hexadentate chelation forms a highly stable, cage-like structure around the metal ion. unife.it The stability of these complexes is a key feature of NOTA. For example, the Ga(III)-NOTA complex exhibits exceptional stability. unife.it
Computational studies using Density Functional Theory (DFT) have been employed to investigate the binding mechanism and energetics of NOTA with various metal ions. These studies help to understand the stability of the resulting complexes and the nature of the donor-acceptor interactions between the metal and the ligand. researchgate.netresearchgate.net
Investigation of Cellular Mechanisms of Action of this compound
The cellular mechanisms of action of this compound (NOTA) are intrinsically linked to the targeting moiety it is conjugated with. By itself, NOTA is a chelator and does not have a specific cellular mechanism of action. However, when conjugated to a biologically active molecule, it can be used to study various cellular processes.
For example, when NOTA is conjugated to a peptide that targets a specific cell surface receptor, the resulting radiolabeled compound can be used to visualize and quantify the expression of that receptor on cancer cells. plos.org Studies have shown that the internalization rate of some NOTA-conjugated tracers can be low, suggesting that they may act as antagonists that bind to the cell surface without being significantly taken up by the cell. plos.org
In the context of antimicrobial research, NOTA has been investigated as a potential inhibitor of metallo-beta-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov In this case, the proposed mechanism is the chelation of essential metal ions from the active site of the MBL, thereby inactivating the enzyme and restoring the efficacy of antibiotics like meropenem. nih.gov
Interactions of this compound with Macromolecules (e.g., proteins, enzymes, nucleic acids)
The interaction of this compound (NOTA) with macromolecules is primarily observed when it is part of a larger conjugate. As a standalone molecule, its most significant interaction is the chelation of metal ions. acs.org However, when conjugated to a targeting vector, the entire complex interacts with specific macromolecules.
Proteins and Enzymes: NOTA-conjugated peptides have been designed to bind to specific receptors, which are proteins. plos.org For example, NOTA-conjugated somatostatin (B550006) analogues target somatostatin receptors, which are overexpressed in certain types of neuroendocrine tumors. d-nb.info The binding affinity of these conjugates to their target receptors is a critical parameter that is evaluated in vitro. plos.org As mentioned previously, NOTA can also interact with enzymes like MBLs by chelating metal cofactors. nih.gov
Nucleic Acids: There is no direct evidence to suggest that NOTA itself interacts with nucleic acids. The interactions of metal complexes with DNA are often associated with planar aromatic ligands that can intercalate between DNA base pairs, a structural feature that NOTA lacks. mdpi.com
Impact of this compound on Biochemical Pathways and Cellular Processes
The impact of this compound (NOTA) on biochemical pathways and cellular processes is indirect and dependent on its application. When used as a chelator for radiolabeling, its primary role is to deliver a radionuclide to a specific site, allowing for the visualization of biological processes through imaging techniques like PET scans. d-nb.info The information gathered from these scans can provide insights into metabolic activity and receptor expression in tissues. d-nb.info
In its role as a potential MBL inhibitor, NOTA could impact the biochemical pathway of bacterial resistance to beta-lactam antibiotics. nih.gov By sequestering the metal ions necessary for MBL activity, it would disrupt this resistance mechanism. nih.gov
Cellular processes such as proliferation and senescence are complex phenomena that are not directly influenced by NOTA itself. nih.gov However, NOTA-based radiopharmaceuticals can be used to monitor these processes in the context of cancer, for example, by targeting receptors associated with tumor growth. plos.org
Preclinical Research Models for this compound Biological Evaluation (excluding human trials)
A variety of preclinical research models are employed to evaluate the biological properties of this compound (NOTA) and its conjugates. These models are essential for assessing the efficacy and pharmacokinetics of these compounds before they can be considered for clinical applications. angelinipharma.comgubra.dk
In Vitro Models: These include cell-based assays using cancer cell lines that express specific target receptors. plos.org These models are used to determine binding affinity, specificity, and cellular processing of NOTA-conjugated compounds. plos.org
In Vivo Animal Models: Murine (mouse and rat) models are widely used in preclinical research. nih.govmedicilon.combiomodels.com For cancer imaging studies, tumor-bearing mice are often used. nih.govd-nb.info These can be xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, where cancer cells of the same genetic background as the mouse are used. medicilon.com Biodistribution studies in these models help to determine the uptake and clearance of the radiolabeled NOTA conjugates in various organs and the tumor. nih.govd-nb.info
For instance, the biodistribution of ¹⁸F-IMP466, a NOTA-octreotide conjugate, was studied in BALB/c nude mice with AR42J tumors. nih.gov Similarly, the pharmacokinetics of ⁶⁸Ga-NOTA-TATE were evaluated in AR42J tumor-bearing mice. d-nb.info In the context of antimicrobial research, a murine infection model was used to study the in vivo efficacy of NOTA in combination with an antibiotic against Klebsiella pneumoniae. nih.gov
Materials Science and Engineering Applications of Mfcd06593566
Integration of MFCD06593566 into Advanced Functional Materials
Comprehensive searches of scientific literature and materials science databases did not yield specific research on the integration of 4-Methylcyclohexanone (this compound) into advanced functional materials. While it is used as an intermediate in the synthesis of other chemical compounds, its direct application or incorporation into functional materials is not documented in the available literature. chemicalbook.comgoogle.com One patent indicates that 4-substituted cyclohexanones are important intermediates for liquid crystal materials; however, this is a general classification and does not provide specific data on 4-Methylcyclohexanone itself. google.com
Polymer Science Innovations involving this compound
Direct research on polymer science innovations exclusively involving 4-Methylcyclohexanone is limited. However, a study has been conducted on the synthesis and characterization of new polyamides and copolyamides that are based on methyl-cyclohexanone in the main chain. lifescienceglobal.com This research indicates that derivatives of methyl-cyclohexanone can be utilized in the creation of polymers with specific thermal properties. The resulting polyamides and copolyamides were found to be insoluble in common organic solvents but soluble in concentrated sulfuric acid. lifescienceglobal.com
Table 1: Properties of Polyamides and Copolyamides Based on Methyl-Cyclohexanone Derivatives
| Property | Finding |
|---|---|
| Solubility | Insoluble in common organic solvents, soluble in concentrated H₂SO₄. lifescienceglobal.com |
| Thermal Stability | Evaluated by TGA and DTG analyses. lifescienceglobal.com |
| Crystallinity | Low degree of crystallinity observed via X-ray analysis. lifescienceglobal.com |
It is important to note that this study focuses on a broader category of methyl-cyclohexanones and not specifically on the 4-methyl isomer (this compound). Further research is required to determine the specific role, if any, of 4-Methylcyclohexanone in innovative polymer formulations.
Nanomaterial Development Incorporating this compound
There is no scientific literature available that documents the incorporation or use of 4-Methylcyclohexanone (this compound) in the development of nanomaterials. Searches for its application in nanotechnology research, nanoparticle synthesis, or as a component in nanocomposites have not yielded any relevant results.
Surface Modification and Coating Technologies utilizing this compound
No direct evidence from scientific literature demonstrates the use of 4-Methylcyclohexanone (this compound) in surface modification or coating technologies. While the broader class of cyclohexanones is used as a precursor in the synthesis of ketone resins for coatings, specific applications of 4-Methylcyclohexanone in this area are not documented. The primary documented uses of 4-Methylcyclohexanone are as a solvent and as a chemical intermediate in the synthesis of other organic molecules. chemicalbook.comfishersci.ca
Table 2: General Properties of 4-Methylcyclohexanone (this compound)
| Property | Value |
|---|---|
| CAS Number | 589-92-4 |
| Molecular Formula | C₇H₁₂O nih.govchemsynthesis.com |
| Molecular Weight | 112.17 g/mol nih.gov |
| Appearance | Clear colorless to slightly yellow liquid chemicalbook.com |
| Boiling Point | 169-171 °C chemsynthesis.comsigmaaldrich.com |
| Melting Point | -41 °C sigmaaldrich.com |
| Density | 0.92 g/cm³ at 20 °C sigmaaldrich.com |
A comprehensive search for scientific literature regarding the environmental fate and ecotoxicological implications of the chemical compound designated as this compound has yielded no specific studies on this particular substance. The identifier "this compound" appears to be a product catalog number used by chemical suppliers and is not a commonly recognized name in scientific research databases.
Searches for the environmental behavior of this compound, including its degradation, distribution, and potential for bioaccumulation, did not return any results. This indicates a significant data gap in the scientific understanding of how this compound interacts with the environment.
Consequently, it is not possible to provide a detailed article with research findings and data tables on the following topics as they relate specifically to this compound:
Environmental Degradation Pathways: No information was found on its abiotic transformation processes such as hydrolysis or photolysis, nor on its biotic degradation and mineralization.
Environmental Distribution and Transport: There are no available studies on its adsorption/desorption dynamics in soil and sediment, or its potential for volatilization and atmospheric transport.
Bioavailability and Potential for Bioaccumulation: The potential for this compound to be taken up by organisms and accumulate in food chains has not been documented.
Without any scientific studies on this compound, a scientifically accurate and informative article that adheres to the requested outline cannot be generated. General principles of environmental science and toxicology exist for broad classes of chemicals, but applying these to a specific, unstudied compound would be speculative and would not meet the requirement for detailed, research-based findings.
Therefore, the requested article on the environmental fate and ecotoxicological implications of this compound cannot be produced at this time due to the absence of relevant scientific data.
Environmental Fate and Ecotoxicological Implications of Mfcd06593566
Identification and Environmental Significance of MFCD06593566 Transformation Products
The chemical compound identified as this compound, known as Flupyrimin, is a recently developed insecticide. jst.go.jp Understanding the environmental fate of Flupyrimin is crucial, and a significant aspect of this is the identification and characterization of its transformation products (TPs). Transformation products, also referred to as metabolites or degradates, are compounds formed as the parent chemical breaks down in the environment through processes like hydrolysis, photolysis, and microbial degradation. frontiersin.orgfao.org These TPs can have different properties from the parent compound, including mobility, persistence, and toxicity, making their assessment a critical component of a complete environmental risk evaluation. nerc.ac.uknih.govnih.gov
The degradation of a parent pesticide does not always result in detoxification; some TPs can be as or more toxic than the original compound. researchgate.net Furthermore, TPs are often more mobile and stable than their parent compounds, leading to their frequent detection in water bodies. frontiersin.org Regulatory frameworks increasingly require the assessment of metabolites found in soil and groundwater to determine their environmental relevance. europa.eueuropa.eu
For Flupyrimin and the related compound Flupyradifurone, studies have begun to identify key transformation products and assess their potential risks. In soil, Flupyradifurone, which shares structural similarities with Flupyrimin, degrades into major metabolites such as Difluoroacetic acid (DFA) and 6-chloronicotinic acid (6-CAN). researchgate.net The identification of such products is typically accomplished using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). researchgate.netjchr.org
The environmental significance of these transformation products is an area of active research. For instance, studies on Flupyradifurone TPs have shown that almost half of its 91 identified aerobic transformation products exhibited toxicity to aquatic organisms like fish or Daphnia. nih.gov A key finding was that all TPs posing a high or moderate risk to aquatic ecosystems contained a 6-chloropyridine ring structure, indicating that this part of the molecule is a significant driver of potential environmental risk. nih.gov Given that Flupyrimin also contains a chlorinated pyridine (B92270) functional group, its transformation products warrant careful ecotoxicological evaluation. herts.ac.uk
The table below summarizes key transformation products identified for a structurally related compound, which provides insight into the potential degradation pathways and products for Flupyrimin.
Table 1: Identified Transformation Products of a Structurally Related Compound (Flupyradifurone) and their Environmental Significance
| Transformation Product | Formation Pathway | Environmental Compartment | Potential Significance | Source(s) |
|---|---|---|---|---|
| Difluoroacetic acid (DFA) | Microbial degradation | Soil | Major metabolite | researchgate.net |
| 6-chloronicotinic acid (6-CAN) | Microbial degradation | Soil | Major metabolite, also a metabolite of other neonicotinoids | researchgate.net |
This information underscores the importance of not only monitoring the parent compound, Flupyrimin, in the environment but also identifying and assessing the risks posed by its various transformation products. epa.govcsic.es The persistence and potential toxicity of metabolites containing the 6-chloropyridine ring, in particular, highlight a need for further investigation to ensure a comprehensive understanding of the total environmental impact of Flupyrimin use. researchgate.netnih.gov
Compound Names Mentioned
| Identifier/Common Name | Chemical Name |
| This compound / Flupyrimin | N-{(E)-1-[(6-chloro-3-pyridyl)methyl]-2(1H)-pyridylidene}-2,2,2-trifluoroacetamide |
| Flupyradifurone | (4-(6-chloro-3-pyridyl)methylamino)furan-2(5H)-one |
| Difluoroacetic acid (DFA) | Difluoroacetic acid |
| 6-chloronicotinic acid (6-CAN) | 6-Chloropyridine-3-carboxylic acid |
Future Directions and Emerging Research Frontiers for Mfcd06593566
Synergistic Research Across Disciplines for MFCD06593566
The inherent versatility of the triazolopyrazine scaffold, the core of this compound, necessitates a collaborative research approach. Future investigations will increasingly integrate medicinal chemistry, computational biology, pharmacology, and materials science to unlock the full potential of this compound and its derivatives. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been identified as a privileged structure in drug discovery due to its diverse biological activities. mdpi.comnih.gov
Interdisciplinary efforts are crucial for exploring these activities, which include potential applications in treating neurological diseases, cancer, and infectious diseases like malaria. mdpi.commdpi.comgoogle.com For instance, the synthesis of novel derivatives and their subsequent screening against various biological targets requires a seamless partnership between synthetic chemists and biologists. mdpi.comresearchgate.net Computational scientists can further enhance this synergy by creating predictive models for bioactivity and optimizing molecular structures for desired therapeutic effects, thereby accelerating the drug discovery pipeline.
Table 1: Areas of Interdisciplinary Research for this compound Derivatives
| Research Area | Contributing Disciplines | Potential Applications |
|---|---|---|
| Drug Discovery | Medicinal Chemistry, Pharmacology, Computational Biology | Anticancer, Antimalarial, Antibacterial, Antidiabetic Agents. mdpi.commdpi.comgoogle.comresearchgate.net |
| Chemical Biology | Organic Synthesis, Molecular Biology | Development of molecular probes to study biological pathways. |
| Materials Science | Polymer Chemistry, Organic Electronics | Creation of novel functional materials with specific electronic or optical properties. |
Development of Advanced Methodologies for this compound Investigation
Progress in understanding and utilizing this compound is intrinsically linked to the development of sophisticated research methodologies. Modern synthetic techniques are moving beyond traditional methods to embrace more efficient and versatile approaches. mdpi.com
Late-stage functionalization (LSF), for example, allows for the modification of complex molecules like triazolopyrazine derivatives in the final steps of a synthesis. mdpi.com This strategy, which often employs photoredox catalysis, enables the rapid generation of a diverse library of analogues for biological screening without the need for lengthy de novo synthesis. mdpi.comresearchgate.net Furthermore, advanced analytical techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy are indispensable for the precise characterization of these novel compounds. nih.govmdpi.com The development of high-throughput screening assays is also critical for efficiently evaluating the biological activities of the newly synthesized derivatives against a wide array of targets. frontiersin.org
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of compounds like this compound. astrazeneca.com These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel heterocyclic compounds, thereby guiding synthetic efforts toward molecules with the highest potential. nih.govresearchgate.net
Table 2: AI and Machine Learning Applications in Heterocyclic Chemistry
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks | Predicts biological activity (e.g., anticancer, antibacterial) of new derivatives, prioritizing synthesis. nih.govresearchgate.net |
| Synthesis Planning | Retrosynthesis Algorithms | Proposes novel and efficient synthetic pathways to this compound and its analogues. nih.gov |
| Pharmacophore Modeling | Supervised and Unsupervised Learning | Identifies key structural features necessary for biological activity, guiding new molecular designs. nih.gov |
Sustainable and Green Chemistry Innovations for this compound Lifecycle
The principles of green chemistry are becoming increasingly integral to the entire lifecycle of chemical compounds, from synthesis to disposal. mdpi.compfizer.com For this compound, future research will focus on developing more environmentally benign synthetic processes. This includes the use of greener solvents, such as water or ethanol, and replacing hazardous reagents with safer alternatives. mdpi.comnih.gov
Innovations in catalysis, including the use of earth-abundant metals like nickel instead of precious metals, can lead to more sustainable manufacturing processes. pfizer.com Methodologies like microwave-assisted synthesis and continuous flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, lower energy consumption, and minimized waste generation. mdpi.comresearchgate.net By adopting a holistic, green chemistry approach, the environmental footprint associated with the production and use of this compound and related pharmaceuticals can be significantly reduced, aligning chemical innovation with environmental stewardship. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of MFCD06593566 that influence its reactivity in experimental settings?
- Methodological Answer : Prioritize characterization techniques such as X-ray crystallography (for structural elucidation), NMR spectroscopy (to assess purity and bonding behavior), and thermal analysis (e.g., DSC/TGA for stability profiling). Cross-reference results with computational models (e.g., DFT calculations) to validate experimental observations .
- Data Consideration : Tabulate properties like solubility, melting point, and electronic configuration, ensuring alignment with standardized databases (e.g., PubChem, Reaxys) while noting discrepancies in reported values .
Q. What established protocols exist for synthesizing this compound, and what are their limitations?
- Methodological Answer : Review peer-reviewed synthetic pathways (e.g., catalytic coupling, solvent-free methods) and evaluate yield optimization, scalability, and byproduct formation. Use kinetic studies to identify rate-limiting steps and propose modifications (e.g., alternative catalysts or reaction conditions) .
- Limitations : Highlight challenges such as air/moisture sensitivity, high-energy intermediates, or reliance on rare precursors. Recommend reproducibility checks via independent replication .
Advanced Research Questions
Q. How can researchers design experiments to isolate the catalytic effects of this compound from confounding variables?
- Methodological Answer :
- Controlled Experiments : Implement factorial design to test variables (e.g., temperature, solvent polarity) systematically. Use knockout experiments (e.g., omitting this compound) to establish baseline activity .
- Validation : Employ isotopic labeling (e.g., ^13C tracing) or in-situ spectroscopic monitoring (e.g., FTIR) to track reaction pathways. Cross-validate results with computational simulations (e.g., molecular dynamics) .
Q. What statistical approaches are recommended for resolving contradictions in datasets involving this compound?
- Methodological Answer :
- Data Triangulation : Combine multivariate analysis (e.g., PCA) with Bayesian inference to identify outliers and reconcile conflicting results. Use sensitivity analysis to quantify uncertainty in measurements (e.g., instrument error, sampling bias) .
- Meta-Analysis : Aggregate datasets from multiple studies, applying heterogeneity tests (e.g., Cochran’s Q) to assess consistency. Address discrepancies through subgroup analysis (e.g., separating aqueous vs. non-aqueous conditions) .
- Ethical Consideration : Disclose data normalization practices and potential conflicts (e.g., funding sources influencing interpretation) .
Q. How can researchers ensure the reliability of this compound’s bioactivity data across different assay platforms?
- Methodological Answer :
- Standardization : Adopt harmonized assay protocols (e.g., OECD guidelines) and include positive/negative controls in all runs. Validate cross-platform consistency using Bland-Altman plots .
- Reproducibility : Share raw data and analysis pipelines via open-access repositories (e.g., Zenodo) to enable independent verification. Document batch-to-batch variability in compound purity .
Methodological Frameworks for Research Design
Q. What criteria should guide hypothesis formulation for studies involving this compound?
- Answer :
- Use the PICO framework (Population: target reaction/system; Intervention: this compound’s role; Comparison: alternative compounds; Outcome: measurable effect) to structure hypotheses .
- Align with SMART objectives (Specific, Measurable, Achievable, Relevant, Time-bound), e.g., “Determine this compound’s inhibitory effect on Enzyme X at 24-hour exposure using fluorometric assays” .
Q. How can mixed-methods approaches enhance understanding of this compound’s mechanistic behavior?
- Answer :
- Integrate quantitative data (e.g., kinetic rate constants) with qualitative insights (e.g., researcher observations during exothermic reactions). Use triangulation to resolve ambiguities, such as combining HPLC data with crystallography to explain stereochemical outcomes .
Data Management and Ethics
Q. What strategies mitigate risks of data misinterpretation in this compound studies?
- Answer :
- Pre-registration : Document hypotheses and analysis plans before data collection to reduce confirmation bias .
- Transparency : Publish negative results and methodological caveats (e.g., solvent purity thresholds affecting reactivity) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
